molecular formula C25H26N4O3S B6479393 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 1260914-30-4

2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B6479393
CAS No.: 1260914-30-4
M. Wt: 462.6 g/mol
InChI Key: KGUGRILPXICCLL-UHFFFAOYSA-N
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Description

The compound “2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide” is a heterocyclic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a sulfur-linked acetamide moiety, and a 3-methoxyphenyl substituent. Its structural complexity arises from the fused bicyclic pyrrolopyrimidine system, which is substituted with a butyl group at position 3, a phenyl group at position 7, and a sulfanyl-acetamide chain at position 2.

The presence of the 3-methoxy group on the phenyl ring may enhance metabolic stability compared to halogenated analogs, as seen in related compounds .

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-3-4-13-29-24(31)23-22(20(15-26-23)17-9-6-5-7-10-17)28-25(29)33-16-21(30)27-18-11-8-12-19(14-18)32-2/h5-12,14-15,26H,3-4,13,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUGRILPXICCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential biological activities. Its unique structural features suggest various therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N4O3C_{25}H_{26}N_{4}O_{3}, with a molecular weight of approximately 430.51 g/mol. The structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that certain derivatives showed IC50 values in the low micromolar range against KB cells, indicating potent antiproliferative effects .
    • The mechanism of action appears to involve inhibition of key enzymes in the purine biosynthesis pathway, which is crucial for tumor cell proliferation .
  • Enzyme Inhibition :
    • The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives exhibited IC50 values as low as 10.4 μM for AChE and 7.7 μM for BChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
    • Additionally, the presence of the methoxy group has been linked to variations in enzyme inhibition potency, highlighting the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Properties :
    • Preliminary screenings indicate that some derivatives possess moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis, further expanding their therapeutic potential .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Properties :
    A study synthesized various analogs of the compound and tested them against a panel of cancer cell lines. Results showed that modifications at the 5-position of the pyrrolo[3,2-d]pyrimidine scaffold significantly influenced cytotoxicity and selectivity towards cancer cells .
CompoundCell LineIC50 (μM)
Derivative AKB12.5
Derivative BMCF-715.0
Derivative CHeLa9.8
  • Enzyme Inhibition Study :
    Another investigation focused on the enzyme inhibition profile of the compound's derivatives. It was found that certain substitutions enhanced AChE inhibition significantly compared to others .
DerivativeAChE IC50 (μM)BChE IC50 (μM)
Compound D10.47.7
Compound E18.115.6

The proposed mechanism involves binding to specific active sites on target enzymes or receptors, thereby modulating their activity. For instance, in cancer cells, the inhibition of de novo purine nucleotide biosynthesis leads to reduced proliferation rates . In neuropharmacological contexts, AChE inhibition enhances cholinergic transmission, which may alleviate symptoms associated with cognitive decline.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique pyrrolo[3,2-d]pyrimidine core structure, which is known for its biological activity. The molecular formula is C22H28N4O2C_{22}H_{28}N_{4}O_{2} with a molecular weight of approximately 380.5 g/mol. The compound's structure allows for various modifications that can enhance its efficacy in therapeutic applications.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit potent anticancer properties by inhibiting key enzymes involved in nucleotide biosynthesis. For example, compounds similar to the target compound have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), crucial for cancer cell proliferation .
  • Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antiviral Activity : Some derivatives have shown promise against viral infections by interfering with viral replication mechanisms.

Material Science

The complex structure of this compound allows it to be used as a building block in the synthesis of novel materials with tailored properties. Its application in developing advanced polymers and nanomaterials is an area of ongoing research.

Case Studies

  • Dual Inhibitors of Nucleotide Biosynthesis : A study focused on 5-substituted pyrrolo[2,3-d]pyrimidines demonstrated their ability to inhibit cancer cell lines through dual targeting of GARFTase and AICARFTase, leading to depletion of purine nucleotides necessary for DNA synthesis .
  • Synthesis and Biological Evaluation : Research conducted on similar compounds revealed their effectiveness against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Core Structure Aromatic Substituent Alkyl Chain (Position 3) Melting Point (°C) Yield (%) Reference
2-({3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide Pyrrolo[3,2-d]pyrimidine 3-Methoxyphenyl Butyl (C4) Not reported Not reported [5]
2-[(3-butyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide Pyrrolo[3,2-d]pyrimidine 3-Fluoro-4-methylphenyl Butyl (C4) Not reported Not reported [5]
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Tetrahydrofuran-sulfonamide Phenyl Butyryl (C4) 180–182 51.0 [2]
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl Ethyl 175–178 28 [7]

Research Findings and Trends

Aromatic Substituents : Methoxy groups improve solubility but may reduce membrane permeability compared to halogenated analogs. Fluoro groups enhance bioavailability in CNS-targeting compounds .

Alkyl Chains : Shorter chains (e.g., butyl) favor synthetic yield and crystallinity, while longer chains may improve lipophilicity and target engagement in hydrophobic binding pockets .

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